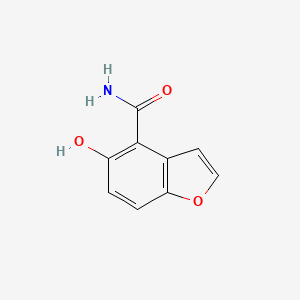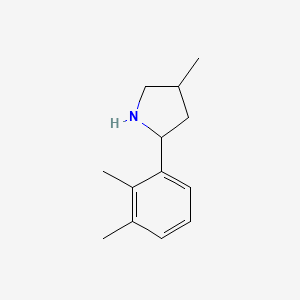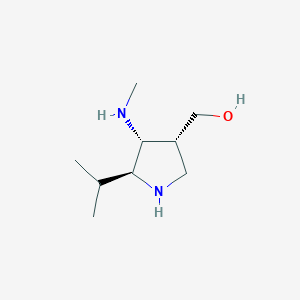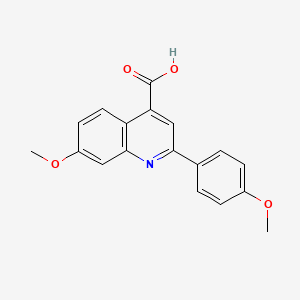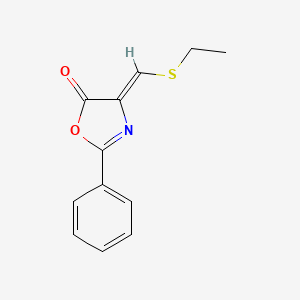
(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.
Attachment of the Phenylethyl Group: This can be done through substitution reactions using phenylethyl halides or similar compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino or phenylethyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenylethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound can be a lead compound in the development of new drugs.
Therapeutic Agents: It may have potential as a therapeutic agent for certain diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as a building block in the manufacture of various chemicals.
Mécanisme D'action
The mechanism of action of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It may also interact with receptors, modulating their activity and influencing downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C17H25N3O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(2S)-N-(1-amino-2-methyl-1-oxopropan-2-yl)-N-[(1S)-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-12(13-8-5-4-6-9-13)20(17(2,3)16(18)22)15(21)14-10-7-11-19-14/h4-6,8-9,12,14,19H,7,10-11H2,1-3H3,(H2,18,22)/t12-,14-/m0/s1 |
Clé InChI |
KXGJBJMWJRVGJR-JSGCOSHPSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N(C(=O)[C@@H]2CCCN2)C(C)(C)C(=O)N |
SMILES canonique |
CC(C1=CC=CC=C1)N(C(=O)C2CCCN2)C(C)(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


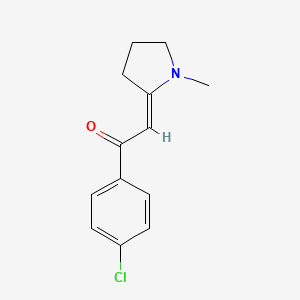


![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)
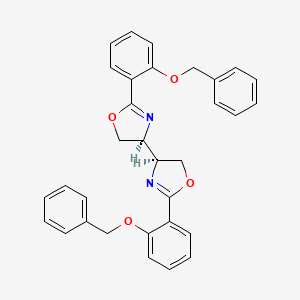
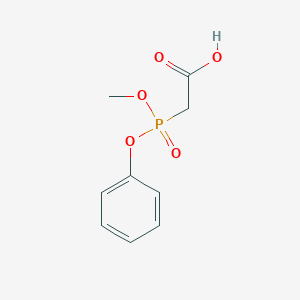
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
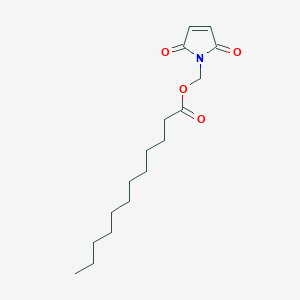
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
